N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a methoxyphenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Group: The chlorinated benzoxazole is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of Methoxyphenoxy Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: The compound is investigated for its utility in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-AMINOETHYL)-2-{3-CHLORO-4-[(4-ISOPROPYLBENZYL)OXY]PHENYL} ACETAMIDE: This compound shares structural similarities with N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide, particularly in the presence of a chlorinated aromatic ring and an acetamide moiety.
3- [3-chloro-5- (5- { [ (1S)-1-phenylethyl]amino}isoxazolo [5,4-c …: Another structurally related compound that features a chlorinated aromatic ring and a complex heterocyclic structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23ClN2O4 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H23ClN2O4/c1-15(2)16-5-11-23-22(12-16)28-25(32-23)17-4-10-20(26)21(13-17)27-24(29)14-31-19-8-6-18(30-3)7-9-19/h4-13,15H,14H2,1-3H3,(H,27,29) |
InChI Key |
GAHYPGJMLQMCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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